molecular formula C12H18FNO B13261333 2-[1-(Butylamino)ethyl]-4-fluorophenol

2-[1-(Butylamino)ethyl]-4-fluorophenol

Cat. No.: B13261333
M. Wt: 211.28 g/mol
InChI Key: MEKIGASVRXEBSQ-UHFFFAOYSA-N
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Description

2-[1-(Butylamino)ethyl]-4-fluorophenol is an organic compound with the molecular formula C12H18FNO. This compound is characterized by the presence of a butylamino group attached to an ethyl chain, which is further connected to a fluorophenol ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Butylamino)ethyl]-4-fluorophenol typically involves the reaction of 4-fluorophenol with 1-(butylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Butylamino)ethyl]-4-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenol derivatives.

Scientific Research Applications

2-[1-(Butylamino)ethyl]-4-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Butylamino)ethyl]-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Methylamino)ethyl]-4-fluorophenol
  • 2-[1-(Ethylamino)ethyl]-4-fluorophenol
  • 2-[1-(Propylamino)ethyl]-4-fluorophenol

Uniqueness

2-[1-(Butylamino)ethyl]-4-fluorophenol is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain may enhance its lipophilicity, affecting its solubility, bioavailability, and interaction with biological targets.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-[1-(butylamino)ethyl]-4-fluorophenol

InChI

InChI=1S/C12H18FNO/c1-3-4-7-14-9(2)11-8-10(13)5-6-12(11)15/h5-6,8-9,14-15H,3-4,7H2,1-2H3

InChI Key

MEKIGASVRXEBSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=C(C=CC(=C1)F)O

Origin of Product

United States

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